molecular formula C22H43NO4 B1623216 [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide CAS No. 40716-42-5

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide

Katalognummer: B1623216
CAS-Nummer: 40716-42-5
Molekulargewicht: 385.6 g/mol
InChI-Schlüssel: PDVQCPFKYPYROG-ZDKIGPTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and two hydroxyethyl groups attached to an octadecenamide backbone. Its specific stereochemistry is denoted by the (9Z,12R) configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide typically involves the reaction of ricinoleic acid with diethanolamine. The process includes the following steps:

    Esterification: Ricinoleic acid is esterified with ethanol to form ethyl ricinoleate.

    Amidation: Ethyl ricinoleate is then reacted with diethanolamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the octadecenamide backbone can be reduced to form saturated amides.

    Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted amides with different functional groups.

Wissenschaftliche Forschungsanwendungen

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell signaling and membrane dynamics.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Wirkmechanismus

The mechanism by which [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide exerts its effects involves interactions with cellular membranes and proteins. The hydroxy and hydroxyethyl groups facilitate binding to specific molecular targets, influencing pathways related to inflammation and microbial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ricinoleic acid diethanolamide
  • 12-Hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide

Uniqueness

Compared to similar compounds, [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is unique due to its specific stereochemistry and the presence of both hydroxy and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

40716-42-5

Molekularformel

C22H43NO4

Molekulargewicht

385.6 g/mol

IUPAC-Name

(Z,12R)-12-hydroxy-N,N-bis(2-hydroxyethyl)octadec-9-enamide

InChI

InChI=1S/C22H43NO4/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)23(17-19-24)18-20-25/h9,12,21,24-26H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1

InChI-Schlüssel

PDVQCPFKYPYROG-ZDKIGPTLSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O

Isomerische SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N(CCO)CCO)O

Kanonische SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O

40716-42-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.